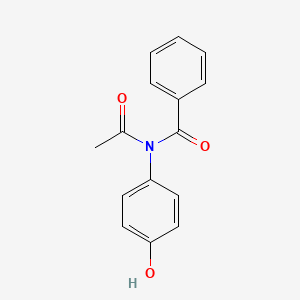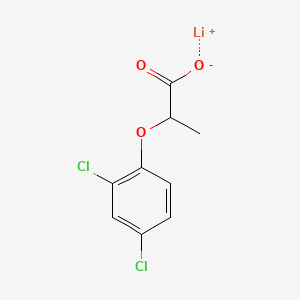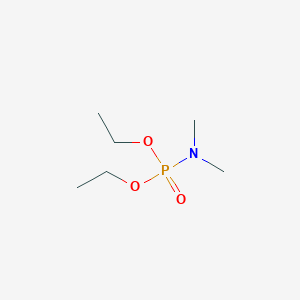
Diethyl dimethylphosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl dimethylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of diethyl dimethylphosphoramidate can be achieved through several methods. One prominent method involves the reaction of diethyl phosphoramidate with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound and minimizes the risk of side reactions .
Analyse Des Réactions Chimiques
Diethyl dimethylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions typically yield phosphoramidate hydrides.
Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl dimethylphosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl dimethylphosphoramidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include phosphorylation and dephosphorylation reactions, which are crucial for regulating various biological processes .
Comparaison Avec Des Composés Similaires
Diethyl dimethylphosphoramidate can be compared with other similar compounds, such as:
Diethyl phosphoramidate: Similar in structure but lacks the dimethyl groups.
Dimethyl phosphoramidate: Contains only dimethyl groups without the ethyl groups.
Diethyl ethylphosphoramidate: Another variant with different alkyl substitutions.
What sets this compound apart is its unique combination of ethyl and dimethyl groups, which confer specific chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
2404-03-7 |
|---|---|
Formule moléculaire |
C6H16NO3P |
Poids moléculaire |
181.17 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-5-9-11(8,7(3)4)10-6-2/h5-6H2,1-4H3 |
Clé InChI |
MSDFSXFZUKFPKX-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


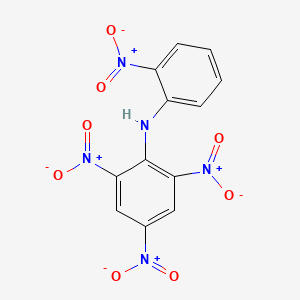
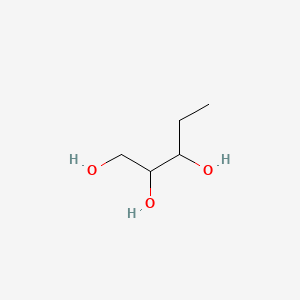
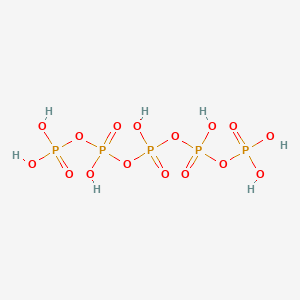
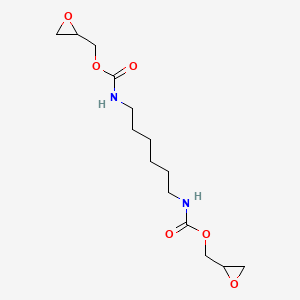
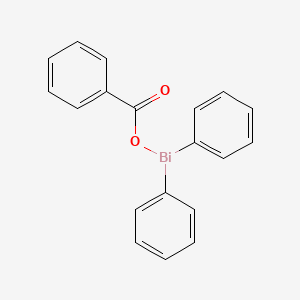


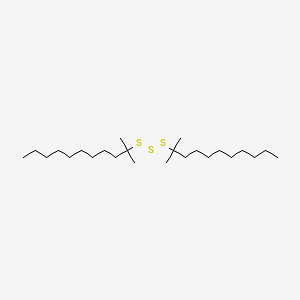
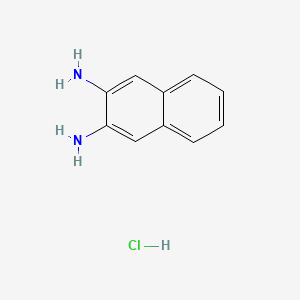
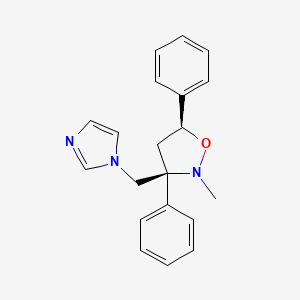
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
